molecular formula C14H14O4 B2937863 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid CAS No. 364339-98-0

5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid

Cat. No. B2937863
CAS RN: 364339-98-0
M. Wt: 246.262
InChI Key: LLEWJDBXUXGLSS-UHFFFAOYSA-N
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Description

“5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid” is a chemical compound with the molecular formula C14H14O4 and a molecular weight of 246.26 . It is also known as Metaxalone, which is a muscle relaxant used in adult and pediatric patients 13 years of age and older as an adjunct to rest, physical therapy, and other measures for the relief of discomforts associated with acute, painful musculoskeletal conditions .


Molecular Structure Analysis

The molecular structure of “5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid” can be represented by the SMILES notation: CC1=C(C=C(C=C1)OCC2=CC=C(O2)C(=O)O)C .


Physical And Chemical Properties Analysis

Metaxalone is a white to almost white, odorless crystalline powder . It is freely soluble in chloroform, soluble in methanol and in 96% ethanol, but practically insoluble in ether or water .

Scientific Research Applications

Biomass Conversion and Polymer Production

5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid is explored for its potential in the conversion of plant biomass into valuable chemicals. This conversion process aims at producing furan derivatives, which are crucial for the new generation of polymers, functional materials, and fuels. Furan derivatives, including 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid, are derived from hexose carbohydrates and lignocellulose, highlighting a sustainable alternative to non-renewable hydrocarbon sources. The synthesis and application of such furan derivatives in monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals signify a significant extension of biomass application, potentially revolutionizing the chemical industry by providing a renewable source of carbon and hydrogen (Chernyshev, Kravchenko, & Ananikov, 2017).

Organic Synthesis and Fine Chemical Production

5-Hydroxymethylfurfural (5-HMF), closely related to 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid, has been identified as a critical biomass-derived platform chemical with wide applications in the production of various value-added chemicals, materials, and biofuels. The compound serves as an excellent starting material for the preparation of fine chemicals, offering a way to incorporate renewable carbon sources into target compounds. This utilization underscores the role of furan derivatives in enhancing sustainable practices within the chemical industry (Fan, Verrier, Queneau, & Popowycz, 2019).

Biofuel Potential

Furan derivatives, such as 2,5-dimethylfuran (DMF), derived from processes involving 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid, have shown promise as biofuels for spark ignition engines. DMF, in particular, stands out as an ideal green solution due to its generation from renewable lignocellulosic biomass. It offers an excellent alternative to alleviate the shortage of fossil fuels and mitigate environmental impacts. The analysis of DMF synthesis, along with its performance, combustion, and emission characteristics in comparison to traditional fuels, indicates that furan-based compounds could significantly contribute to the future of renewable energy sources (Hoang, Nižetić, & Ölçer, 2021).

Safety And Hazards

Metaxalone is generally safe for use but it has some contraindications. It should not be used by individuals with known hypersensitivity to any components of the product, known tendency to drug-induced, hemolytic, or other anemias, and patients with severely impaired renal or hepatic functions . The most common adverse reactions to Metaxalone include drowsiness, dizziness, headache, and nervousness or “irritability”, nausea, vomiting, gastrointestinal upset .

properties

IUPAC Name

5-[(3,4-dimethylphenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-9-3-4-11(7-10(9)2)17-8-12-5-6-13(18-12)14(15)16/h3-7H,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEWJDBXUXGLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=C(O2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid

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